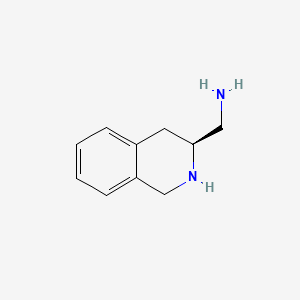

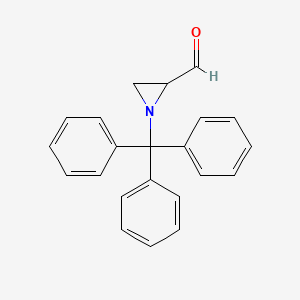

2-Formyl-1-trityl-aziridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Aziridines are synthesized through various methods. One of the common methods involves the reaction of N-tosyl imines with in situ generated iodomethyllithium . This method allows an efficient and general synthesis of aziridines .Molecular Structure Analysis

The molecular structure of 2-Formyl-1-trityl-aziridine is represented by the InChI code1S/C22H19NO/c24-17-21-16-23 (21)22 (18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2 . The molecular weight of the compound is 313.4 . Chemical Reactions Analysis

Aziridines are versatile building blocks in organic synthesis. They are used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. Aziridines are also used as intermediates in the synthesis of various biologically active molecules .Physical And Chemical Properties Analysis

2-Formyl-1-trityl-aziridine is a solid substance . It has a molecular weight of 313.4 .Applications De Recherche Scientifique

Synthetic Utility

Aziridines, including 2-Formyl-1-trityl-aziridine, have been the focus of many researchers due to their potential in synthetic applications . New methodologies for the preparation and transformation of these compounds have been developed over the years . These methodologies have led to the formation of interesting derivatives, such as 4–7 membered heterocycles of pharmaceutical interest .

Biological Applications

Aziridines have shown promising biological activities . The biological and chemical evolution of aziridine derivatives has seen recent advances, particularly in the variety of methodologies described for the synthesis of aziridines .

Polymerization

Aziridines, including 2-Formyl-1-trityl-aziridine, can be used as building blocks for polyamines by anionic and cationic ring-opening polymerization . Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .

Antibacterial and Antimicrobial Coatings

The polymers resulting from the polymerization of aziridines can be used in antibacterial and antimicrobial coatings . This makes 2-Formyl-1-trityl-aziridine a valuable compound in the development of these coatings .

CO2 Adsorption

Polymers derived from aziridines can be used in CO2 adsorption . This means that 2-Formyl-1-trityl-aziridine could potentially be used in applications related to carbon capture and storage .

Chelation and Materials Templating

Aziridine-derived polymers have applications in chelation and materials templating . This suggests that 2-Formyl-1-trityl-aziridine could be used in the synthesis of materials with specific properties .

Non-Viral Gene Transfection

Another application of aziridine-derived polymers is in non-viral gene transfection . This indicates that 2-Formyl-1-trityl-aziridine could potentially be used in gene therapy applications .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-tritylaziridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO/c24-17-21-16-23(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,21H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUUUDUJOWNVQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725582 |

Source

|

| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-1-trityl-aziridine | |

CAS RN |

173277-15-1 |

Source

|

| Record name | 1-(Triphenylmethyl)aziridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamicacid, [(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-,5-thiazolylmethyl ester, dihydrochloride (9CI)](/img/structure/B599758.png)